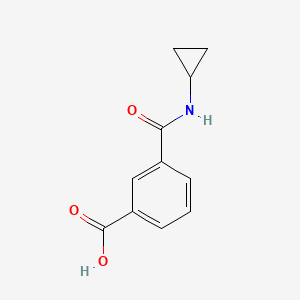
3-(Cyclopropylcarbamoyl)benzoic acid
概要
説明
3-(Cyclopropylcarbamoyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a cyclopropylcarbamoyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropylcarbamoyl)benzoic acid typically involves the reaction of cyclopropylamine with benzoic acid derivatives under specific conditions. One common method is the amidation reaction, where cyclopropylamine reacts with 3-bromobenzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale amidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions: 3-(Cyclopropylcarbamoyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.
科学的研究の応用
3-(Cyclopropylcarbamoyl)benzoic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
3-(Cyclopropylcarbamoyl)benzoic acid can be compared to other similar compounds, such as 3-(alkylcarbamoyl)benzoic acids, where the cyclopropyl group is replaced with different alkyl groups. These compounds may exhibit similar biological activities but with varying degrees of potency and selectivity. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological effects.
類似化合物との比較
3-(Methylcarbamoyl)benzoic acid
3-(Ethylcarbamoyl)benzoic acid
3-(Propylcarbamoyl)benzoic acid
3-(Butylcarbamoyl)benzoic acid
特性
IUPAC Name |
3-(cyclopropylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(12-9-4-5-9)7-2-1-3-8(6-7)11(14)15/h1-3,6,9H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYVMGLVUQLYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


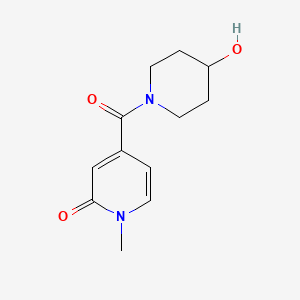

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
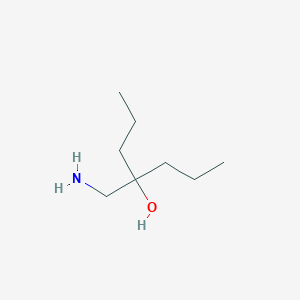
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)
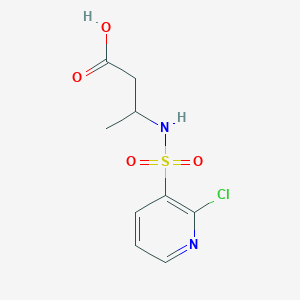
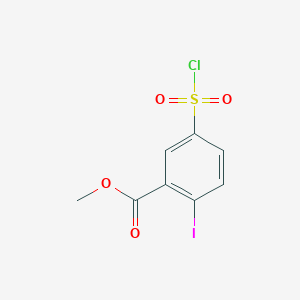
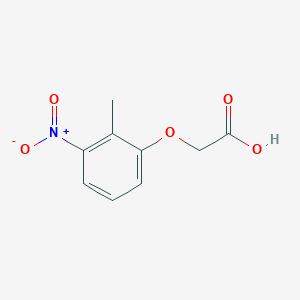
![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)
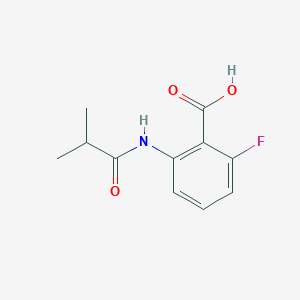
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
